Senkirkine

描述

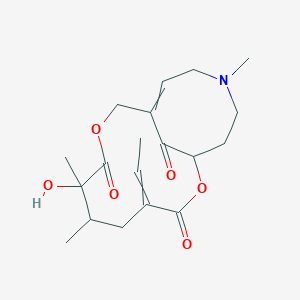

Senkirkine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the Senecio genus. These alkaloids are known for their complex structures and significant biological activities. This compound is notable for its toxic properties, which can lead to liver damage and other health issues if ingested in large quantities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of senkirkine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. when required for research purposes, it is often extracted from plants known to produce it naturally. The extraction process involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .

化学反应分析

Types of Reactions: Senkirkine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more reactive and potentially toxic metabolites.

Reduction: This process can convert this compound into less toxic forms.

Substitution: Specific functional groups in this compound can be replaced with others under certain conditions.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride.

Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce reactive intermediates that may further react to form complex structures .

科学研究应用

Senkirkine has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.

Biology: Investigated for its effects on cellular processes and its potential as a natural pesticide.

Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.

Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products

作用机制

Senkirkine is one of many pyrrolizidine alkaloids, and it shares similarities with compounds such as senecionine, retrorsine, and monocrotaline. this compound is unique in its specific structure and the particular plants that produce it. Compared to other pyrrolizidine alkaloids, this compound has distinct toxicological profiles and reactivity patterns .

相似化合物的比较

- Senecionine

- Retrorsine

- Monocrotaline

属性

CAS 编号 |

2318-18-5 |

|---|---|

分子式 |

C19H27NO6 |

分子量 |

365.4 g/mol |

IUPAC 名称 |

(1R,4Z,6S,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15+,19+/m0/s1 |

InChI 键 |

HPDHKHMHQGCNPE-AVAFHTDCSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |

手性 SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C |

规范 SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |

外观 |

Solid powder |

熔点 |

198 °C |

Key on ui other cas no. |

2318-18-5 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable at room temp in closed containers. |

溶解度 |

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

neosenkirkine senkirkine senkirkine, (15E)-isome |

蒸汽压力 |

3X10-14 mm Hg @ 25 °C /Estimated/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of senkirkine?

A1: this compound has a molecular formula of C19H27NO6 and a molecular weight of 365.4 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic features including IR absorptions near 1600 cm-1, indicative of otonecines with transannular interactions between the basic nitrogen and a carbonyl group. [, ] Its 1H and 13C NMR spectra have been reported, facilitating structural elucidation and identification. [, , , ]

Q3: What are the known toxic effects of this compound?

A3: this compound is hepatotoxic, meaning it can cause liver damage. [, , , , ] Studies in rats have shown that this compound can induce liver cell adenoma [] and its chronic administration can lead to liver fibrosis, bile duct hyperplasia, and regenerative nodule formation. []

Q4: How does this compound exert its toxic effects?

A4: this compound is bioactivated in the liver by cytochrome P450 enzymes, primarily CYP3A4, through hydroxylation. [, , ] This bioactivation forms reactive pyrrolic metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity. [, ]

Q5: Are there specific DNA adducts associated with this compound exposure?

A6: Yes, four specific DNA adducts have been identified in the liver of rats exposed to this compound: two pairs of epimers of 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine adducts (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine adducts (DHP-dA-3 and DHP-dA-4). [] These adducts are considered potential biomarkers of this compound-induced liver tumor formation. []

Q6: Which plants are known to contain this compound?

A6: this compound is found in various plant species, including:

- Senecio species: Senecio pierotii [], Senecio anonymus [], Senecio scandens [, , ], Senecio glabellus [], Senecio tenuifolius [], Senecio leptolobus [], Senecio deferens [], Senecio argunensis []

- Tussilago farfara (coltsfoot) [, , , , , ]

- Petasites japonicus [, ]

- Crotalaria laburnifolia []

- Ligularia sibirica []

- Tephroseris integrifolia []

- Gynura pseudo-china []

- Emilia sonchifolia []

- Emilia flammea []

Q7: How is this compound typically extracted and analyzed?

A8: this compound can be extracted from plant material using various methods, including Soxhlet extraction and refluxing with acidified methanol. [, ] Analytical techniques for this compound quantification include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) coupled with various detectors (DAD, MS/MS), capillary electrophoresis (CE), and enzyme immunoassays. [, , , , , , ]

Q8: Is this compound currently used in any therapeutic applications?

A8: No, this compound is not used for therapeutic purposes due to its known hepatotoxicity and potential carcinogenicity.

Q9: Are there computational models available for studying this compound?

A13: Computational chemistry approaches, including molecular docking and quantum chemical calculations, have been employed to predict the site of metabolic bioactivation of this compound by CYP3A4. [] These models can be valuable tools for understanding the metabolism and toxicity of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。